molecular formula C19H21FN2O B3574425 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B3574425
M. Wt: 312.4 g/mol
InChI Key: IRFUJWGZHUYBJE-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these intermediates can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Biological Activity

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one, identified by the compound ID Y030-6131, is a synthetic organic compound with potential pharmacological applications. Its molecular formula is C19H21FN2O, and it has a molecular weight of 312.39 g/mol. This compound has garnered interest due to its structural similarity to known psychoactive agents, particularly those interacting with neurotransmitter systems.

The chemical structure and properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC19H21FN2O
Molecular Weight312.39 g/mol
LogP3.5038
Polar Surface Area19.3187 Ų
Hydrogen Bond Acceptors2
InChI KeyIRFUJWGZHUYBJE-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound has primarily focused on its effects on neurotransmitter systems, particularly in relation to monoamine oxidase (MAO) inhibition and its potential as a psychotropic agent.

Monoamine Oxidase Inhibition

A study conducted on related compounds indicated that derivatives containing the piperazine moiety exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, compounds similar to this compound displayed promising selectivity and potency as inhibitors of these enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine .

Key Findings:

  • Inhibitory Potency: Compounds with similar structures showed IC50 values ranging from 0.013 µM to over 100 µM for MAO-B inhibition.
  • Selectivity Index: The selectivity index for some derivatives indicated a preference for MAO-B over MAO-A, making them suitable candidates for treating neurodegenerative disorders like Alzheimer's disease .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have been conducted to evaluate the safety profile of this compound. For example, studies on fibroblast cell lines (L929) revealed that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others maintained low toxicity levels even at elevated doses .

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

  • Study on Nucleoside Transporters:
    • Research published in Frontiers in Pharmacology highlighted the role of compounds similar to this one in inhibiting human equilibrative nucleoside transporters (ENTs). These transporters are involved in nucleotide synthesis and adenosine regulation, which are critical for cellular functions and chemotherapy responses .
  • Structure-Activity Relationship (SAR) Analysis:
    • A comprehensive SAR study identified key structural features that enhance the biological activity of piperazine derivatives. Modifications at specific positions on the piperazine ring were found to significantly impact both MAO inhibition and cytotoxicity profiles .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-17-8-4-5-9-18(17)21-12-14-22(15-13-21)19(23)11-10-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFUJWGZHUYBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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